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Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The identifier "I-138" is ambiguous in scientific literature. Initial research

points to two distinct molecules, RNF138 (RING finger protein 138) and miR-138 (microRNA-

138), both of which have been implicated in the modulation of cisplatin resistance in cancer.

This document provides detailed application notes and protocols for each molecule separately.

Part 1: RNF138 in Cisplatin Resistance
Application Note: RNF138 as a Mediator of Cisplatin
Resistance in Gastric Cancer
RING Finger Protein 138 (RNF138) is an E3 ubiquitin ligase that has been identified as a key

factor in the DNA damage response (DDR).[1][2][3] Recent studies have demonstrated that

elevated levels of RNF138 are associated with acquired resistance to cisplatin in gastric cancer

cells.[4][5][6] Cisplatin treatment can induce the expression of RNF138, which in turn activates

the ATR-Chk1 signaling pathway, a critical component of the DNA damage checkpoint.[5][7]
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This activation allows cancer cells to arrest the cell cycle, repair cisplatin-induced DNA

damage, and evade apoptosis, ultimately leading to therapeutic failure.[5][8]

Silencing RNF138 has been shown to reduce the phosphorylation of Chk1, increase apoptosis,

and thereby reverse cisplatin resistance in gastric cancer cell lines.[4][5] These findings

suggest that RNF138 could serve as a potential biomarker for monitoring the development of

cisplatin resistance and a promising therapeutic target to resensitize tumors to platinum-based

chemotherapy.[5][6]

Data Presentation: RNF138 and Cisplatin IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) values for cisplatin in

gastric cancer (GC) cell lines, demonstrating the effect of RNF138 overexpression on drug

sensitivity.

Cell Line Transfection
Cisplatin IC50
(µg/mL)

Fold Change
in Resistance

Reference

AGS (GC) Vector Control 1.10 ± 0.15 - [5]

AGS (GC)
RNF138

Overexpression
2.40 ± 0.21 ~2.2x increase [5]

SGC7901 (GC) Vector Control 0.48 ± 0.09 - [5]

SGC7901 (GC)
RNF138

Overexpression
0.95 ± 0.11 ~2.0x increase [5]

Signaling Pathway: The RNF138-Chk1 Axis in Cisplatin
Resistance
Cisplatin induces DNA double-strand breaks (DSBs), which activates the DNA damage

response pathway. In resistant cells, RNF138 expression is upregulated. RNF138, an E3

ligase, promotes the phosphorylation and activation of Checkpoint Kinase 1 (Chk1).[5][6]

Activated Chk1 leads to cell cycle arrest, providing time for the cell to repair the DNA damage.

This enhanced repair capacity prevents the induction of apoptosis, thereby promoting cell

survival and conferring resistance to cisplatin.[5][8] Depletion of RNF138 abrogates this

response, leading to increased apoptosis and restored sensitivity to cisplatin.[4][5]
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Caption: RNF138-Chk1 signaling pathway in cisplatin resistance.
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Experimental Protocols
This protocol is for determining the cytotoxic effect of cisplatin on gastric cancer cells with

modulated RNF138 expression.

Materials:

Gastric cancer cell lines (e.g., AGS, SGC7901)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

RNF138 overexpression plasmid or siRNA against RNF138

Transfection reagent (e.g., Lipofectamine 2000)

Cisplatin stock solution

96-well plates

MTT or CCK-8 reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to

attach overnight.

Transfection (Optional): For overexpression or knockdown studies, transfect cells with the

appropriate plasmids or siRNAs according to the manufacturer's protocol. Allow 24-48 hours

for gene expression changes.

Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete medium. Replace the

medium in the wells with medium containing different concentrations of cisplatin (e.g., 0, 0.5,

1, 2, 5, 10 µg/mL).

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

Viability Measurement:
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For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTT, 450 nm for CCK-8) using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a

dose-response curve and determine the IC50 value using non-linear regression analysis.

This protocol is to assess the activation of the Chk1 pathway.

Materials:

Treated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-RNF138, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin

HRP-conjugated secondary antibody

ECL chemiluminescence substrate

Imaging system

Procedure:

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000

rpm for 15 minutes at 4°C and collect the supernatant.
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Protein Quantification: Determine protein concentration using the BCA assay.

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate

proteins on a 10% SDS-PAGE gel.

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Analysis: Quantify band intensity and normalize to the loading control (β-actin) and total

protein (total Chk1).

Part 2: miR-138 in Cisplatin Resistance
Application Note: miR-138 as a Sensitizer to Cisplatin in
Hepatocellular and Ovarian Cancer
microRNA-138 (miR-138) is a small non-coding RNA that functions as a tumor suppressor in

several cancers.[9] Its expression is frequently downregulated in malignant tissues, including

hepatocellular carcinoma (HCC) and ovarian cancer.[9][10] Studies have shown a negative

correlation between miR-138 levels and cisplatin resistance; cells with lower miR-138

expression are more resistant to the drug.[9]

The mechanism of miR-138-mediated sensitization to cisplatin involves the direct targeting and

suppression of the Enhancer of Zeste Homolog 2 (EZH2).[9][11] EZH2 is a histone
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methyltransferase that, when overexpressed, promotes cancer progression and drug

resistance.[12][13] By downregulating EZH2, miR-138 can inhibit key processes associated

with chemoresistance, such as the epithelial-mesenchymal transition (EMT).[9][14]

Upregulating miR-138 expression, for instance through the use of miR-138 mimics, has been

shown to successfully resensitize resistant cancer cells to cisplatin, highlighting its potential as

a therapeutic agent.[9]

Data Presentation: miR-138 and Cisplatin Sensitivity
The following table summarizes data from cell viability experiments in hepatocellular carcinoma

(HCC) cell lines, showing how miR-138 expression levels correlate with cisplatin sensitivity.

Cell Line
Relative miR-
138
Expression

Cisplatin
Sensitivity

Key Finding Reference

HepG2 (HCC) Higher More Sensitive

Higher

endogenous

miR-138

correlates with

greater

sensitivity.

[9]

SNU449 (HCC) Lower Less Sensitive

Lower

endogenous

miR-138

correlates with

greater

resistance.

[9]

SNU449 (HCC)
Transfected with

miR-138 mimic

Increased

Sensitivity

Ectopic

expression of

miR-138

resensitizes cells

to cisplatin.

[9]

Note: Specific IC50 values were not provided in a tabular format in the cited abstracts, but the

referenced studies describe the methodologies to obtain them, showing a significant increase
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in cell death upon cisplatin treatment in miR-138 mimic-transfected cells.[9]

Signaling Pathway: The miR-138-EZH2 Axis in Cisplatin
Resistance
In cisplatin-resistant cells, miR-138 levels are often low, leading to high expression of its target,

EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and acts

as a transcriptional repressor. High levels of EZH2 can promote the epithelial-mesenchymal

transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading

to increased motility, invasion, and drug resistance.[9][15] By upregulating miR-138, EZH2 is

translationally repressed. The subsequent decrease in EZH2 protein levels leads to the

reversal of EMT (e.g., increased E-cadherin, decreased Vimentin), which in turn restores the

cancer cells' sensitivity to cisplatin-induced apoptosis.[9][14]
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Caption: The miR-138-EZH2 signaling axis in cisplatin resistance.

Experimental Protocols
This protocol describes how to transiently alter miR-138 levels in cultured cells.

Materials:

HCC or Ovarian cancer cell lines (e.g., SNU449, A2780)
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miR-138 mimic, mimic negative control (NC)

miR-138 inhibitor, inhibitor negative control (NC)

Transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM reduced-serum medium

6-well plates

Procedure:

Cell Seeding: Seed 2.5 x 10⁵ cells per well in 6-well plates the day before transfection to

achieve 50-70% confluency.

Complex Preparation:

For each well, dilute 50 pmol of miR-138 mimic or inhibitor (and controls) in 250 µL of Opti-

MEM.

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.

Combine the diluted miRNA and Lipofectamine solutions, mix gently, and incubate for 15-

20 minutes at room temperature to form complexes.

Transfection: Add the 500 µL of complexes dropwise to each well.

Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding with downstream

assays (e.g., qPCR, Western blot, viability assay).

This protocol is to quantify the expression levels of miR-138 and its target mRNA, EZH2.

Materials:

RNA extraction kit (e.g., TRIzol)

For miRNA: TaqMan MicroRNA Reverse Transcription Kit and specific TaqMan probes for

hsa-miR-138 and a reference snoRNA (e.g., U6).
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For mRNA: High-Capacity cDNA Reverse Transcription Kit and SYBR Green master mix with

primers for EZH2 and a reference gene (e.g., GAPDH).

Real-time PCR system

Procedure:

RNA Extraction: Extract total RNA from cell pellets using TRIzol according to the

manufacturer's protocol.

Reverse Transcription (cDNA Synthesis):

For miRNA: Perform reverse transcription using the miRNA-specific stem-loop primers.

For mRNA: Perform reverse transcription using random primers or oligo(dT).

qPCR Reaction:

Set up the qPCR reaction in triplicate for each sample.

For miRNA (TaqMan): Combine cDNA, TaqMan Universal PCR Master Mix, and the

specific TaqMan probe for miR-138 or U6.

For mRNA (SYBR Green): Combine cDNA, SYBR Green master mix, and forward/reverse

primers for EZH2 or GAPDH.

Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling

conditions.

Analysis: Calculate the relative expression levels using the 2-ΔΔCt method, normalizing to

the reference gene (U6 for miRNA, GAPDH for mRNA).

This protocol is to confirm the direct interaction between miR-138 and the 3' UTR of EZH2.

Materials:

HEK293T cells (or other easily transfectable cells)
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Luciferase reporter plasmid containing the wild-type (WT) EZH2 3' UTR downstream of the

luciferase gene.

Luciferase reporter plasmid with a mutated (MUT) EZH2 3' UTR at the miR-138 binding site.

miR-138 mimic and negative control.

Transfection reagent.

Dual-Luciferase Reporter Assay System.

Luminometer.

Procedure:

Co-transfection: Co-transfect HEK293T cells in a 24-well plate with:

The WT or MUT EZH2 3' UTR reporter plasmid.

The miR-138 mimic or negative control.

A Renilla luciferase control plasmid (often co-expressed on the reporter plasmid).

Incubation: Incubate for 48 hours.

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

Luciferase Measurement: Measure Firefly and Renilla luciferase activities sequentially in a

luminometer according to the kit's instructions.

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant

reduction in luciferase activity only in cells co-transfected with the WT reporter and the miR-

138 mimic (but not with the MUT reporter) confirms direct targeting.

Experimental Workflow Visualization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582254?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Experiments

Data Analysis & Conclusion

Hypothesis:
miR-138 sensitizes cells to Cisplatin

by targeting EZH2

Transfect Cells with
miR-138 Mimic/Inhibitor

Luciferase Assay
(Target Validation)

RT-qPCR Analysis
(miR-138 & EZH2 levels)

Western Blot
(EZH2 & EMT markers)

Cell Viability Assay
(Cisplatin IC50)

Correlate miR-138/EZH2 levels
with Cisplatin sensitivity

Conclusion:
Upregulating miR-138 is a valid strategy

to overcome cisplatin resistance

Click to download full resolution via product page

Caption: Workflow for investigating miR-138's role in cisplatin resistance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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